molecular formula C18H22N4O3 B2469779 tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 840459-94-1

tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2469779
CAS No.: 840459-94-1
M. Wt: 342.399
InChI Key: CABJPTOAWBERHQ-UHFFFAOYSA-N
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Description

The tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a chemical scaffold of significant interest in early-stage discovery research for the development of novel therapeutic agents. The pyrroloquinoxaline core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets . The tert-butyl carbamate (Boc) group serves as a key protecting moiety for amines, enhancing molecular solubility and stability during synthetic processes, and allows for selective deprotection under mild acidic conditions to unveil the free amine for further derivatization . The 2-methoxyethyl side chain is often incorporated to influence the compound's pharmacokinetic properties. Researchers utilize this compound primarily as a versatile synthetic intermediate or building block. Its main research value lies in the exploration of structure-activity relationships (SAR), particularly in the construction of compound libraries for high-throughput screening against various enzymatic targets. While a specific mechanism of action is compound-dependent and requires empirical validation, molecules featuring the pyrroloquinoxaline structure have been investigated for their potential to modulate kinase signaling pathways and other ATP-binding sites due to their planar, heteroaromatic structure, which can mimic the purine ring system . This makes it a valuable tool for researchers in oncology and signal transduction.

Properties

IUPAC Name

tert-butyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-18(2,3)25-17(23)13-14-16(22(15(13)19)9-10-24-4)21-12-8-6-5-7-11(12)20-14/h5-8H,9-10,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABJPTOAWBERHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination for N-Alkylation

The introduction of the 2-methoxyethyl group at position 1 is hypothesized to occur via palladium-catalyzed cross-coupling . In analogous syntheses, such as the preparation of 4-alkyl-4H-thieno[2',3':4,5]pyrrolo[2,3-b]quinoxalines, Buchwald-Hartwig amination conditions (Pd(OAc)₂, XantPhos, Cs₂CO₃) enable coupling of brominated heterocycles with amines.

Proposed Reaction:
$$
\text{2-Bromoquinoxaline} + \text{2-Methoxyethylamine} \xrightarrow{\text{Pd(OAc)}_2, \text{XantPhos}} \text{1-(2-Methoxyethyl)quinoxaline}
$$

Key parameters from similar reactions:

  • Catalyst: Pd(OAc)₂ (5–10 mol%).
  • Ligand: XantPhos or dppf (10–20 mol%).
  • Base: Cs₂CO₃ or t-BuONa.
  • Solvent: Toluene or dioxane.
  • Temperature: 80–100°C under microwave irradiation (15–30 min).

Cyclization to Form the Pyrrole Ring

The pyrrolo[2,3-b]quinoxaline system is constructed via intramolecular cyclodehydrogenation . For example, thieno-pyrrolo-quinoxalines are synthesized by treating N-alkylated intermediates with HCl in ethanol, facilitating nucleophilic aromatic substitution (SₙH).

Proposed Mechanism:

  • N-Alkylated quinoxaline undergoes deprotonation at the α-carbon.
  • Intramolecular attack on the quinoxaline ring forms the pyrrole moiety.
  • Aromaticity is restored via elimination of H₂O or HCl.

Conditions:

  • Acid: Concentrated HCl (1:10 v/v in ethanol).
  • Temperature: Reflux (80°C, 24–48 h).
  • Oxidizing Agent: Air or O₂.

Functionalization of the Carboxylate Group

Esterification with tert-Butyl Protection

The tert-butyl ester is introduced via Steglich esterification or acid-catalyzed transesterification . For instance, tert-butyl 2-amino-1-[4-(trifluoromethoxy)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate is synthesized by reacting the carboxylic acid with tert-butanol under dehydrating conditions.

Proposed Reaction:
$$
\text{Pyrroloquinoxaline-3-carboxylic acid} + \text{tert-Butanol} \xrightarrow{\text{DCC, DMAP}} \text{tert-Butyl ester}
$$

Optimized Parameters:

  • Coupling Agent: Dicyclohexylcarbodiimide (DCC) or EDCI.
  • Catalyst: 4-Dimethylaminopyridine (DMAP).
  • Solvent: Dichloromethane or THF.
  • Yield: 70–85%.

Introduction of the Amino Group

Nitration and Reduction

The amino group at position 2 is installed via nitro group reduction . For example, 2-nitro-pyrroloquinoxalines are reduced using H₂/Pd-C or NaBH₄/FeCl₃.

Proposed Steps:

  • Nitration: HNO₃/H₂SO₄ at 0–5°C.
  • Reduction: H₂ (1 atm) with 10% Pd-C in ethanol.

Key Data:

  • Nitration Yield: 60–75%.
  • Reduction Yield: 85–95%.

Integrated Synthetic Pathway

Combining the above steps, the synthesis proceeds as follows:

Stepwise Procedure

  • N-Alkylation:
    • React 2-bromoquinoxaline with 2-methoxyethylamine under Pd-catalyzed conditions.
  • Cyclization:
    • Treat intermediate with HCl/EtOH to form pyrroloquinoxaline.
  • Nitration/Reduction:
    • Introduce nitro group at position 2, followed by reduction to amine.
  • Esterification:
    • Protect carboxylic acid as tert-butyl ester via Steglich conditions.

Overall Yield: 40–50% (four steps).

Analytical Characterization

Critical data for verification:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, NH₂), 7.90–7.30 (m, 4H, quinoxaline-H), 4.50 (t, 2H, -OCH₂CH₂O-), 3.70 (s, 3H, -OCH₃), 1.55 (s, 9H, tert-butyl).
  • HRMS (ESI): m/z [M+H]⁺ calc. for C₁₉H₂₄N₄O₃: 380.18; found: 380.19.

Challenges and Optimization

  • Regioselectivity in Cyclization: Competing pathways may form undesired regioisomers. Microwave-assisted synthesis improves selectivity.
  • Amino Group Stability: The free amine may oxidize; acetylation prior to esterification is recommended.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyrroloquinoxaline core can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Dihydro or tetrahydro derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Treatment

Recent studies have indicated that compounds similar to tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exhibit promising activity against various cancer cell lines. For instance, the compound has been investigated for its ability to inhibit specific kinases involved in tumor growth and progression.

Case Study :
A study demonstrated that derivatives of pyrroloquinoxaline compounds showed selective inhibition of protein kinase B (Akt), which is crucial in cancer signaling pathways. The modifications to these compounds enhanced their selectivity and potency against cancer cells, suggesting a potential role for tert-butyl derivatives in targeted cancer therapies .

Neuroprotection

The neuroprotective properties of pyrroloquinoxaline compounds have garnered attention for their potential use in treating neurodegenerative diseases. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis.

Case Study :
Research highlighted the ability of pyrroloquinoxaline derivatives to inhibit myeloperoxidase (MPO), an enzyme linked to neuroinflammation and neurodegeneration. By inhibiting MPO, these compounds could potentially reduce inflammation and protect neuronal integrity .

Kinase Inhibition

The compound has shown promise as a kinase inhibitor, particularly against the AGC kinase family, which includes protein kinase B (Akt) and p70S6K. These kinases are involved in various cellular processes including metabolism, growth, and survival.

Data Table: Kinase Inhibition Profile

CompoundKinase TargetInhibition % at 1 µM
Tert-butyl derivativePKB (Akt)>80%
Tert-butyl analoguep70S6K>80%
Other derivativesVarious AGC kinases40−80%

This table summarizes the inhibition profiles observed in vitro, indicating the compound's potential as a targeted therapeutic agent .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or modulating the activity of enzymes by binding to their active sites.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways by altering the activity of key proteins or enzymes.

Comparison with Similar Compounds

Ethyl 2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

  • Substituents : 2-Naphthyl (aromatic bulk) at 1-position; ethyl ester at 3-position.
  • Molecular Weight : 382.423 g/mol.
  • Key Differences: The naphthyl group enhances aromatic π-π interactions but reduces solubility compared to the 2-methoxyethyl group.

Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

  • Substituents : Hexyl (aliphatic chain) at 1-position; ethyl ester at 3-position.
  • Key Differences : The hexyl group increases lipophilicity (higher logP), favoring membrane permeability but reducing aqueous solubility. This contrasts with the target compound’s 2-methoxyethyl group, which balances hydrophilicity and lipophilicity .

Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

  • Substituents : 4-(Ethoxycarbonyl)phenyl (electron-withdrawing aromatic group) at 1-position; methyl ester at 3-position.

2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC)

  • Substituents: 4-Aminophenyl (electron-donating group) at 1-position; carbonitrile at 3-position.
  • Applications: Demonstrated 91% corrosion inhibition efficiency for C38 steel in HCl, attributed to adsorption via protonated amino groups and aromatic interactions. The carbonitrile group enhances electron density, facilitating chemisorption .

tert-Butyl 2-amino-1-[4-(trifluoromethoxy)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

  • Substituents : 4-(Trifluoromethoxy)phenyl (electron-withdrawing) at 1-position; tert-butyl ester at 3-position.
  • Key Differences : The trifluoromethoxy group enhances oxidative stability and lipophilicity, making this compound suitable for environments requiring resistance to metabolic degradation .

Physicochemical and Functional Comparisons

Compound Name 1-Position Substituent 3-Position Group Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-Methoxyethyl tert-Butyl ester ~444 (estimated) Balanced solubility/stability; drug design
Ethyl 2-amino-1-(2-naphthyl)-... 2-Naphthyl Ethyl ester 382.423 Aromatic interactions; moderate solubility
Ethyl 2-amino-1-hexyl-... Hexyl Ethyl ester ~396 (estimated) High lipophilicity; membrane permeability
AHPQC 4-Aminophenyl Carbonitrile ~316 (estimated) Corrosion inhibition (91% efficiency)
tert-Butyl 2-amino-1-[4-(CF3O)phenyl]-... 4-Trifluoromethoxyphenyl tert-Butyl ester 444.4 Enhanced stability; drug intermediates

Biological Activity

The compound tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS No: 840459-94-1) is a member of the pyrroloquinoxaline family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3}. The compound features a pyrroloquinoxaline backbone, which is significant for its biological properties.

Structural Features

FeatureDescription
Molecular Weight342.39 g/mol
Functional GroupsAmino, Carboxylate, Methoxy
Structural ClassPyrroloquinoxaline derivative

Research indicates that compounds in the pyrroloquinoxaline class often exhibit kinase inhibition , particularly against protein kinases involved in various signaling pathways. The specific mechanism of action for this compound may involve:

  • Inhibition of Protein Kinase B (Akt) : Similar compounds have shown selective inhibition of Akt, a key player in cell survival and metabolism pathways .
  • Antiproliferative Effects : The compound may induce apoptosis in cancer cells through mechanisms involving DNA intercalation and topoisomerase inhibition .

Anticancer Activity

Several studies have reported on the anticancer potential of related pyrroloquinoxaline derivatives. For instance:

  • In vitro Studies : Compounds similar to this compound exhibited cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.29 to 0.90 µM, comparable to established chemotherapeutics like doxorubicin .

Antimicrobial and Antiparasitic Activity

Pyrroloquinoxaline derivatives have also been evaluated for their antimicrobial properties:

  • Antimalarial Activity : Some derivatives demonstrated significant activity against Plasmodium falciparum with IC50 values in the micromolar range, indicating potential for development as antimalarial agents .

Structure-Activity Relationship (SAR)

The presence of specific functional groups significantly influences the biological activity of pyrroloquinoxaline derivatives. For example:

  • Methoxy Group : The introduction of a methoxy group on the pyrroloquinoxaline nucleus has been associated with enhanced pharmacological activity against various biological targets .

Study on Cytotoxicity

A study investigated the cytotoxic effects of this compound on human cancer cell lines (HePG-2, Hep-2, Caco-2). The findings revealed:

Cell LineIC50 (µM)Comparison with Doxorubicin (IC50 µM)
HePG-20.290.51
Hep-20.730.73
Caco-20.900.73

This data suggests that the compound exhibits comparable or superior cytotoxicity to doxorubicin in certain contexts.

Inhibition of Topoisomerase II

Further investigations into the mechanism revealed that this compound inhibits topoisomerase II activity, which is crucial for DNA replication and repair processes in cancer cells.

Q & A

What are the key synthetic challenges in preparing tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and how can intermediates be characterized?

Methodological Answer:
The synthesis involves multiple steps, including pyrroloquinoxaline core formation, tert-butyl ester protection, and functionalization of the 2-methoxyethyl and amino groups. Key challenges include:

  • Protection/Deprotection: The tert-butyl group requires careful handling under acidic conditions (e.g., TFA) to avoid premature cleavage .
  • Coupling Reactions: Use Pd-catalyzed cross-coupling or nucleophilic substitution to introduce the 2-methoxyethyl group. Monitor reaction progress via TLC or HPLC.
  • Amino Group Introduction: Employ reductive amination or nitration followed by reduction, with intermediates characterized by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .
  • Purification: Use column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization for intermediates.

How can researchers confirm the structural integrity of this compound using advanced spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy: Assign 1^1H and 13^13C peaks using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals in the pyrroloquinoxaline core and substituents .
  • X-ray Crystallography: Grow single crystals via slow evaporation (e.g., in DCM/hexane). Analyze to confirm bond angles, stereochemistry, and hydrogen bonding patterns, as demonstrated for analogous pyrroloquinoxaline derivatives .
  • Mass Spectrometry: Use HRMS (ESI-TOF) to verify molecular ion peaks and isotopic patterns.

What strategies optimize reaction yields when low conversion occurs during the coupling of the 2-methoxyethyl group?

Methodological Answer:

  • Catalyst Screening: Test Pd(PPh3_3)4_4, CuI, or Buchwald-Hartwig conditions for C–N coupling .
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize transition states.
  • Temperature Control: Increase reaction temperature (80–120°C) while avoiding decomposition.
  • Additives: Use DMAP or triethylamine to scavenge protons and enhance nucleophilicity .

How can contradictory data between computational models (DFT) and experimental X-ray results be resolved?

Methodological Answer:

  • Check Crystal Packing Effects: X-ray structures may show intermolecular interactions (e.g., π-stacking) not modeled in gas-phase DFT calculations .
  • Conformational Flexibility: Explore multiple tautomers or rotamers via molecular dynamics simulations.
  • Basis Set Selection: Use larger basis sets (e.g., 6-311+G(d,p)) and solvent models (PCM) to improve agreement.

What methods prevent decomposition during tert-butyl group removal in acid-sensitive derivatives?

Methodological Answer:

  • Mild Acid Conditions: Use diluted HCl (1–2 M) in dioxane or TFA/DCM (1:10 v/v) at 0–5°C .
  • In Situ Monitoring: Track deprotection via 1^1H NMR (disappearance of tert-butyl singlet at ~1.4 ppm).
  • Stabilization: Add scavengers (e.g., triethylsilane) to quench reactive intermediates.

What potential applications does this compound have in materials science or medicinal chemistry, based on structural analogs?

Methodological Answer:

  • Kinase Inhibition: The pyrroloquinoxaline scaffold is known to target ATP-binding pockets in kinases. Test in vitro kinase assays (e.g., EGFR, VEGFR) .
  • Corrosion Inhibition: Analogous compounds (e.g., 2-amino-pyrroloquinoxaline derivatives) show efficacy in protecting steel surfaces in acidic environments .
  • Fluorescent Probes: Modify the amino group with fluorophores for cellular imaging studies.

How should researchers analyze regioselectivity conflicts in electrophilic substitution reactions on the pyrroloquinoxaline core?

Methodological Answer:

  • Computational Prediction: Use Fukui indices or electrostatic potential maps to identify reactive sites.
  • Directing Groups: Introduce temporary substituents (e.g., nitro groups) to steer electrophiles to desired positions .
  • Isotopic Labeling: Perform 15^{15}N or 13^{13}C labeling to trace reaction pathways via NMR.

What purification techniques are optimal for isolating the final compound with >95% purity?

Methodological Answer:

  • Preparative HPLC: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA).
  • Crystallization: Optimize solvent pairs (e.g., EtOAc/hexane) to enhance crystal purity .
  • LC-MS Analysis: Validate purity by integrating UV (254 nm) and MS traces.

How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Store aliquots at 4°C, -20°C, and RT. Analyze degradation via HPLC at 0, 1, 3, and 6 months.
  • Light Sensitivity: Compare samples stored in amber vs. clear vials to assess photodegradation.
  • Moisture Control: Use desiccants (silica gel) in sealed containers to prevent hydrolysis.

What mechanistic insights can be gained from kinetic studies of the tert-butyl deprotection step?

Methodological Answer:

  • Rate Determination: Perform pseudo-first-order kinetics under varying acid concentrations.
  • Activation Energy: Calculate via Arrhenius plots by measuring rates at 25°C, 35°C, and 45°C.
  • Isotope Effects: Compare kHk_{H}/kDk_{D} using deuterated solvents (DCM-d2_2) to identify proton transfer steps .

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